molecular formula C16H22ClN3O3 B5751571 2-chloro-5-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

2-chloro-5-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No.: B5751571
M. Wt: 339.82 g/mol
InChI Key: FKCHXRZFKUQAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TBN or TBN-Chem, and it is a derivative of benzamide. TBN-Chem is a white crystalline powder that is soluble in organic solvents like chloroform and methanol.

Mechanism of Action

TBN-Chem works by reacting with ROS to form a fluorescent product that can be visualized using microscopy or spectroscopy. The fluorescence intensity is directly proportional to the amount of ROS present in the sample, allowing for quantitative analysis of ROS levels.
Biochemical and physiological effects:
TBN-Chem has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. This makes it an ideal tool for studying the effects of ROS on cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBN-Chem in lab experiments is its high sensitivity and specificity for detecting ROS. However, there are limitations to its use, including the need for specialized equipment like microscopes or spectrofluorometers, and the potential for interference from other fluorescent molecules in the sample.

Future Directions

There are several future directions for research involving TBN-Chem, including the development of new fluorescent probes for other reactive molecules like reactive nitrogen species (RNS) and the use of TBN-Chem in vivo to study the role of ROS in disease progression. Additionally, TBN-Chem could be used in drug discovery to identify compounds that modulate ROS levels in cells.

Synthesis Methods

TBN-Chem can be synthesized through several methods, including the reaction of 2-chloro-5-nitrobenzoic acid with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This method yields TBN-Chem in high purity and yield.

Scientific Research Applications

TBN-Chem has been used in scientific research for various purposes, including as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are molecules that can cause oxidative damage to cells, and their detection is crucial in understanding the role they play in various diseases like cancer and neurodegenerative disorders.

Properties

IUPAC Name

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-15(2)8-10(9-16(3,4)19-15)18-14(21)12-7-11(20(22)23)5-6-13(12)17/h5-7,10,19H,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCHXRZFKUQAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.